molecular formula C14H11Cl2NO4 B7786745 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B7786745
M. Wt: 328.1 g/mol
InChI Key: OHOZTBLDWQPYER-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound offered for research and development purposes. It belongs to a class of pyran-based structures that are of significant interest in medicinal and synthetic chemistry as versatile building blocks . Pyran derivatives and oxime ethers are frequently explored in the creation of diverse molecular structures through multicomponent reactions, which are valued for their efficiency and high atom economy in green chemistry approaches . Researchers investigate these core structures for their potential as key intermediates in the synthesis of more complex heterocyclic frameworks, which are prevalent in pharmaceutical development . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZTBLDWQPYER-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reactants : 4-Hydroxy-6-methyl-2H-pyran-2-one (10 mmol), DMF (12 mmol), POCl₃ (15 mmol).

  • Solvent : Anhydrous dichloromethane (50 mL).

  • Temperature : 0–5°C (initial), then reflux at 40°C for 6 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.

  • Yield : 68–72% after purification via silica gel chromatography.

Mechanistic Insight :
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium intermediate, which electrophilically attacks the electron-rich C3 position of the pyran ring. Subsequent hydrolysis releases the aldehyde functionality.

Preparation of O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is synthesized via alkylation of hydroxylamine with 2,4-dichlorobenzyl chloride. This step requires careful control to avoid over-alkylation.

Procedure:

  • Reactants : Hydroxylamine hydrochloride (15 mmol), 2,4-dichlorobenzyl chloride (15 mmol).

  • Base : Sodium hydroxide (30 mmol) in aqueous ethanol (1:1 v/v, 50 mL).

  • Conditions : Stirring at 25°C for 12 hours under nitrogen.

  • Isolation : Filtration followed by recrystallization from ethanol/water (3:1).

  • Yield : 85% (white crystalline solid).

Critical Parameters :

  • Excess hydroxylamine prevents di-alkylation.

  • Alkaline conditions favor nucleophilic substitution at the benzyl chloride.

Oxime Formation via Condensation

The final step involves condensing the aldehyde and hydroxylamine derivatives under mild acidic conditions to form the oxime linkage.

Optimized Protocol:

  • Reactants :

    • 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde (5 mmol).

    • O-(2,4-Dichlorobenzyl)hydroxylamine (5.5 mmol).

  • Solvent : Ethanol (30 mL).

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.5 mmol).

  • Conditions : Reflux at 78°C for 8 hours.

  • Workup : Evaporation under reduced pressure, followed by column chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 78–82%.

Side Reactions and Mitigation :

  • Imine Formation : Minimized by maintaining a slight excess of hydroxylamine.

  • Oxidation : Avoided by conducting reactions under inert atmosphere.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines formylation and oxime formation in a single reactor:

  • Step 1 : Vilsmeier-Haack formylation of 4-hydroxy-6-methyl-2H-pyran-2-one.

  • Step 2 : Direct addition of O-(2,4-dichlorobenzyl)hydroxylamine to the crude aldehyde.

  • Advantages : Reduced purification steps; overall yield 65%.

Solid-Phase Synthesis

Immobilization of the hydroxylamine derivative on Wang resin enables iterative coupling:

  • Resin Loading : 0.8 mmol/g.

  • Coupling Agent : HATU (1.5 equiv), DIPEA (3 equiv).

  • Cleavage : TFA/DCM (1:99) yields the oxime with >90% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, OH), 8.42 (s, 1H, CH=N), 7.55–7.43 (m, 3H, Ar-H), 5.21 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 189–191°C (decomp.).

Scale-Up Considerations

Industrial-Scale Production

  • Batch Reactor : 100 L capacity, with automated pH and temperature control.

  • Cost Drivers :

    • POCl₃ (45% of raw material cost).

    • Solvent recovery (ethanol, 85% efficiency).

Environmental Impact

  • Waste Streams :

    • Aqueous HCl (neutralized with CaCO₃).

    • Spent silica gel (incinerated).

  • E-Factor : 12.3 kg waste/kg product (improved to 8.7 with solvent recycling) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity.

  • Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, if used as a drug, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxime ether derivatives are highly influenced by substituent positioning and core structural variations. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Core Structure Benzyl Substituent Notable Activity/Property Reference
Target Compound (477868-26-1) Pyran 2,4-dichloro Potential anticonvulsant activity
CITCO (N/A) Imidazothiazole 3,4-dichloro Human CAR receptor agonism
3-(5-Bromo-6-methoxy-2-naphthyl)...oxime (2116CL) Naphthyl-propanal 2,6-dichloro Research use (steric effects)
O-(4-Methylbenzyl)oxime analog (477859-30-6) Pyran 4-methyl Reduced molecular weight (273.28)
Key Observations :

Substituent Position: 2,4-Dichlorobenzyl (Target Compound): This substitution is associated with anticonvulsant efficacy in chromanone oxime ethers, delaying pentylenetetrazol-induced seizures by up to 776 seconds in mice . 3,4-Dichlorobenzyl (CITCO): Demonstrates selectivity for the human constitutive androstane receptor (CAR), highlighting the role of substituent positioning in receptor specificity . 2,6-Dichlorobenzyl (AK Scientific compound): The steric bulk of 2,6-dichloro substitution may alter binding kinetics, as seen in docking studies with collagenase inhibitors .

Core Structure Variations: Pyran vs. Imidazothiazole: The pyran core in the target compound may offer better solubility compared to the heterocyclic imidazothiazole in CITCO, which is critical for blood-brain barrier penetration in anticonvulsant applications .

Isomerism and Activity

Oxime ethers exist as (E)- and (Z)-isomers due to the C=N bond configuration.

Molecular Interactions and Docking Insights

Docking studies on dichlorobenzyl-substituted compounds reveal that substituent positioning affects interaction dynamics:

  • 2,4-Dichloro Substitution : Forms hydrogen bonds (e.g., 2.202 Å with Gln215) and π–π interactions (4.127 Å with Tyr201) in collagenase inhibitors, optimizing binding stability .

Pharmacological and Physicochemical Profiles

Table 2: Substituent Impact on Properties
Substituent Position Example Compound Molecular Weight Key Pharmacological Effect
2,4-dichloro Target Compound 328.15 Anticonvulsant potential
4-methyl Methylbenzyl analog 273.28 Unspecified (lower electron withdrawal)
3,4-dichloro CITCO ~350 (estimated) CAR receptor activation
  • Molecular Weight : Higher molecular weights (e.g., 328.15 vs. 273.28) may reduce bioavailability but improve target specificity .

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H11Cl2NO4
  • Molecular Weight : 300.15 g/mol
  • CAS Number : 477868-26-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-3-carbaldehyde with 2,4-dichlorobenzylamine under acidic or basic conditions. The reaction is performed in solvents like ethanol or methanol and requires careful monitoring to ensure high yield and purity.

Anticancer Properties

Research has indicated that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran compounds exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications to the oxime group can enhance biological efficacy.

CompoundEC50 (µM)GI50 (µM)Mechanism of Action
5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepine0.080.05Inhibitor of tubulin polymerization

These findings suggest that the compound can effectively inhibit tumor growth by interfering with microtubule dynamics.

Enzyme Inhibition

The oxime derivative has also been studied for its enzyme inhibition properties. It was found to interact with specific enzymes, potentially leading to the development of therapeutic agents targeting various diseases.

Case Studies

  • Apoptosis Induction in T47D Cells :
    • A study demonstrated that a related compound induced apoptosis with an EC50 value of 0.08 µM in T47D breast cancer cells, showcasing its potential as a chemotherapeutic agent .
  • Cytotoxicity Against Solid Tumors :
    • In vitro studies revealed that oxime derivatives exhibited cytotoxic effects on multiple human tumor cell lines, with IC50 values ranging from sub-micromolar to low micromolar levels .

The mechanism by which 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives exert their biological effects is multifaceted:

  • Apoptosis Induction : The compounds trigger apoptotic pathways in cancer cells by activating caspases.
  • Enzyme Interaction : The hydrazone group forms stable complexes with metal ions, inhibiting specific enzyme activities which are crucial for tumor cell proliferation.

Q & A

Q. What are the key synthetic pathways for 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime, and how are yields optimized?

The compound is synthesized via a multi-step condensation process. A common approach involves:

  • Step 1 : Formation of the pyran-2-one core via cyclization of hydroxy-ketone precursors under acidic conditions.
  • Step 2 : Introduction of the oxime group by reacting the aldehyde moiety with hydroxylamine derivatives.
  • Step 3 : O-Benzylation with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of dichlorobenzyl chloride) and purification via column chromatography (hexane/ethyl acetate gradients). Purity is confirmed by ¹H/¹³C NMR (e.g., δ 8.5–8.8 ppm for oxime protons) and IR spectroscopy (C=N stretch at ~1640 cm⁻¹) .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignment?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.6 ppm for dichlorobenzyl) and oxime protons (δ 8.5–8.8 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and pyran ring carbons.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism in oxime) and hydrogen-bonding networks.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 462.75) .

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination : Broth microdilution (MIC values <10 µg/mL suggest potency).
  • Mechanistic Probes : Fluorescence assays to detect membrane disruption or DNA intercalation .

Advanced Research Questions

Q. How can synthetic routes be modified to enhance bioactivity via structural analogs?

  • Substituent Variation : Replace the dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate lipophilicity and target binding.
  • Oxime Functionalization : Acylation (e.g., methacryloyl chloride) or sulfonation to improve solubility or stability. Example: Derivatives with 4-nitrobenzoyl substitutions show enhanced antimicrobial activity (MIC ~5 µg/mL) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable MIC values)?

  • Standardized Protocols : Control inoculum size (e.g., 1×10⁶ CFU/mL) and solvent (DMSO ≤1% v/v).
  • Synergy Studies : Test combinations with β-lactams or efflux pump inhibitors to identify confounding factors.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies across bacterial targets .

Q. How does the compound interact with metal ions, and what implications does this have for mechanism-of-action studies?

  • Complexation Studies : UV-Vis titration (e.g., λ shifts at 280–320 nm) confirms metal binding (Cu²⁺, Fe³⁺).
  • ROS Generation : Electron paramagnetic resonance (EPR) detects hydroxyl radical formation in the presence of Fe²⁺, suggesting redox-mediated cytotoxicity.
  • Chelation Therapy Applications : Potential use in heavy metal detoxification .

Q. What computational methods validate the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Predict hydrolytic degradation (e.g., oxime bond cleavage at pH <3).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox stability.
  • ADMET Prediction : Software like SwissADME estimates logP (~2.8) and CYP450 inhibition risks .

Methodological Notes

  • Structural Validation : Always cross-reference NMR with X-ray data to confirm configuration.
  • Biological Replicates : Use ≥3 independent experiments to ensure statistical rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.